1-Phenoxyethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

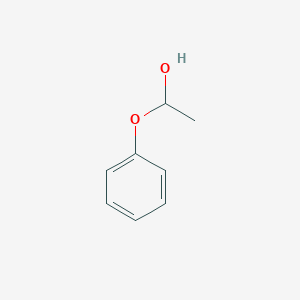

1-Phenoxyethanol (CAS: 56101-99-6) is an organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol. Its structure consists of a phenoxy group attached to the first carbon of an ethanol chain (HOCH₂-C₆H₅O). It is supplied globally by manufacturers like Achemica (Switzerland), primarily for industrial and laboratory applications . Limited data are available on its specific uses, solubility, or safety compared to its isomer 2-phenoxyethanol (CAS: 122-99-6), which is more widely studied and utilized in cosmetics, pharmaceuticals, and preservatives .

科学研究应用

Cosmetic Industry

1-Phenoxyethanol is widely utilized in the cosmetic industry primarily as a preservative . It is effective against a broad spectrum of microorganisms, making it suitable for use in various cosmetic formulations such as lotions, creams, and makeup products. According to the European Scientific Committee on Consumer Safety (SCCS), it is deemed safe for use in cosmetics at concentrations up to 1% .

Case Study: Safety Assessment in Cosmetics

A case study assessed the safety of this compound used at a concentration of 1% in body lotions. The study concluded that systemic exposure does not lead to adverse health effects in consumers, supporting its continued use in cosmetic formulations .

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

- Preservative : It is used in ophthalmic solutions and injectable medications to prevent microbial growth.

- Solvent : It acts as a solvent for various active pharmaceutical ingredients.

The compound's safety profile has been evaluated extensively, with studies indicating no significant toxicity at prescribed levels. For instance, it has been used safely in vaccines as a preservative alongside formalin .

Industrial Uses

This compound finds applications beyond personal care products:

- Solvent for Dyes and Inks : Its solvent properties make it valuable in the formulation of inks and dyes.

- Plasticizers : It is involved in the synthesis of plasticizers that enhance the flexibility and durability of plastics.

Safety and Regulatory Insights

The safety of this compound has been rigorously reviewed by various health authorities. The SCCS and other regulatory bodies have established guidelines for its safe usage across different sectors. Research indicates that while it can cause mild irritation at higher concentrations, its use within recommended limits poses minimal risk to human health .

Toxicological Studies

Toxicological assessments have shown that this compound does not exhibit mutagenic or carcinogenic properties. Studies involving animal models revealed no significant adverse effects when administered at controlled doses .

Summary Table of Applications

| Application Area | Specific Use | Concentration/Notes |

|---|---|---|

| Cosmetics | Preservative in lotions and creams | Up to 1% |

| Pharmaceuticals | Preservative in ophthalmic solutions | Safe at specified concentrations |

| Solvent for active ingredients | Varies by formulation | |

| Industrial | Solvent for dyes and inks | Used as needed |

| Plasticizer in synthetic materials | Varies based on product specifications |

化学反应分析

Oxidation Reactions

Phenoxyethanol undergoes oxidation at the primary alcohol group, yielding sequential products:

-

Phenoxyacetaldehyde (C₈H₈O₂) via partial oxidation.

-

Phenoxyacetic acid (C₈H₈O₃) under stronger oxidative conditions.

Mechanistic Insights :

-

In metabolic pathways, phenoxyethanol is extensively oxidized to phenoxyacetic acid (PAA) in vivo, with an average AUC<sub>PAA</sub>/AUC<sub>PE</sub> ratio of 4.4–5.3 in rats .

-

Chemical oxidation (e.g., with KMnO₄ or CrO₃) follows similar pathways, though reaction yields depend on solvent systems and catalysts .

| Oxidizing Agent | Product | Yield/Conditions | Reference |

|---|---|---|---|

| Biological CYP450 | Phenoxyacetic acid | 75.4–76.0% bioavailability in rats | |

| KMnO₄ (acidic) | Phenoxyacetic acid | Not quantified (theoretical pathway) |

Condensation Reactions

The hydroxyl group participates in esterification and etherification:

-

Ester formation : Reacts with carboxylic acids (e.g., acetic anhydride) to produce phenoxyethyl esters.

-

Ether formation : Self-condensation forms 2-(2-phenoxyethoxy)ethanol , a common by-product in industrial synthesis .

Industrial Data :

-

During phenoxyethanol production via phenolate + 2-chloroethanol, condensation by-products require fractional distillation (95–120°C under vacuum) for removal .

-

Residual 2-(2-phenoxyethoxy)ethanol is limited to ≤0.01% w/w in pharmaceutical-grade products .

Hydrolysis Reactions

The ether bond is stable under mild conditions but hydrolyzes in concentrated acids:

-

Products : Phenol and ethylene glycol derivatives.

-

Conditions : Requires strong acids (e.g., H₂SO₄) at elevated temperatures .

| Acid Strength | Temperature | Hydrolysis Rate | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | 100°C | Complete | |

| Dilute HCl | 25°C | Negligible |

Aromatic Ring Substitutions

The phenol-derived ring undergoes electrophilic substitution, though reactivity is reduced compared to free phenol due to the ether group:

-

Nitration/Sulfonation : Occurs under standard aromatic substitution conditions .

-

Halogenation : Limited data, but bromination likely proceeds at the para position.

Biochemical Interactions

-

Enzyme Inhibition : Phenoxyethanol disrupts bacterial DNA/RNA synthesis by inhibiting malate dehydrogenase and potassium ion transport .

-

Antimicrobial Mechanism : Increases cell membrane permeability in E. coli and P. aeruginosa, leading to potassium efflux .

| Organism | Target Pathway | IC₅₀ (Phenoxyethanol) | Reference |

|---|---|---|---|

| E. coli | DNA/RNA synthesis | 0.5–1.0% v/v | |

| P. aeruginosa | Membrane permeability | 0.2–0.5% v/v |

Hazardous Reactions

-

Oxidizers : Exothermic reactions with strong oxidizers (e.g., HNO₃) may cause combustion .

-

Bases : Forms phenoxide salts, altering solubility and reactivity .

Stability Profile

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 1-phenoxyethanol in complex matrices (e.g., biological samples, cosmetic formulations)?

- Methodology : Use gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (GC-MS) for high sensitivity. For aqueous matrices, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is advised to minimize matrix interference. Calibration curves should include internal standards (e.g., deuterated phenoxyethanol) to account for recovery variations .

- Validation : Ensure linearity (R² >0.99), limit of detection (LOD <10 ppm), and precision (RSD <5%) per ICH guidelines. Cross-validate with HPLC-UV using C18 columns (λ=270 nm) for confirmation .

Q. How do pH and formulation components influence the stability and preservative efficacy of this compound?

- Experimental Design : Test stability under pH 3–9 (its effective range) using accelerated aging studies (40°C/75% RH for 6 months). Monitor degradation via GC-MS for byproducts like phenoxyacetic acid.

- Synergistic Effects : Combine with ethylhexylglycerin (0.5–1.0%) or caprylyl glycol to enhance antimicrobial activity against Pseudomonas aeruginosa and Candida albicans while reducing required concentrations .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling address uncertainties in extrapolating this compound toxicity data from rodents to humans?

- Model Parameters : Incorporate species-specific metabolic rates (e.g., human hepatic clearance is 3× faster than rabbits) and partition coefficients (logP=1.16). Use in vitro hemolysis assays (human vs. rabbit erythrocytes) to refine toxicodynamic variability .

- Case Study : Troutman et al. (2015) modeled dermal absorption in rats and humans, showing interspecies differences in phenoxyacetic acid formation. Apply Monte Carlo simulations to quantify uncertainty factors (e.g., interindividual variability in esterase activity) .

Q. What experimental strategies resolve contradictions in hemolytic activity reported for this compound across in vitro studies?

- Data Contradiction Analysis : Discrepancies arise from erythrocyte source (e.g., human vs. rabbit), incubation time, and solvent carriers (e.g., DMSO alters membrane permeability). Standardize protocols using fresh human whole blood (heparinized) and avoid solvents >0.1% v/v .

- Mechanistic Insight : Measure oxidative stress markers (MDA, GSH) and osmotic fragility post-exposure. Hemolysis is dose-dependent (EC₅₀=0.5–2.0 mM in humans) and correlates with membrane lipid peroxidation .

Q. How can in silico tools predict this compound interactions with biomacromolecules (e.g., albumin, CYP450 enzymes)?

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1AO6 for albumin). Results suggest hydrophobic binding to Sudlow site I (ΔG=−6.2 kcal/mol), validated by fluorescence quenching assays .

- CYP450 Inhibition : Screen via recombinantly expressed isoforms (CYP2E1, CYP3A4). IC₅₀ values >100 µM indicate low inhibition risk, aligning with in vivo metabolite profiles .

Q. Key Research Gaps

- Chronic Toxicity : No long-term dermal exposure studies in humans; prioritize 24-month rodent bioassays with histopathology .

- Epidemiological Data : Limited cohort studies on occupational exposure (e.g., cosmetics industry workers). Retrospective analysis of biomonitoring data (urinary phenoxyacetic acid) is needed .

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Phenoxyethanol (CAS: 122-99-6)

Structural Differences : The hydroxyl (-OH) group is on the second carbon of the ethylene glycol chain (C₆H₅OCH₂CH₂OH).

Properties :

- Solubility: Soluble in ethanol, glycerin, and propylene glycol; sparingly soluble in water (2.7%) .

- Pharmacopeial Standards : Purity ≥98% (USP-NF), refractive index 1.537–1.539, density 1.105–1.110 g/cm³ .

- Applications : Widely used as an antimicrobial preservative (0.4–1.0% concentration) in cosmetics and pharmaceuticals .

- Safety : SCCS assessments confirm safety in consumer products at recommended concentrations .

2-Phenoxyethyl Propionate (CAS: N/A)

Structural Differences: The hydroxyl group of 2-phenoxyethanol is replaced with a propionate ester (C₆H₅OCH₂CH₂OCOCH₂CH₃). Properties:

- Molecular Weight : Higher (194.23 g/mol) due to the ester group.

Chlorophenoxyethanol (CAS: 29533-21-9)

Structural Differences : A chlorine atom substitutes a hydrogen on the benzene ring (C₈H₉ClO₂).

Properties :

- Molecular Weight : 172.60 g/mol.

- Applications: Potential antimicrobial agent; less common than phenoxyethanol .

Phenoxypropanol (CAS: 4169-04-4)

Structural Differences : A three-carbon chain replaces ethylene glycol (C₉H₁₂O₂).

Properties :

- Molecular Weight : 152.18 g/mol.

- Applications: Used as a solvent; lower hydrophilicity compared to phenoxyethanol .

Octylphenoxy Polyethoxyethanol (CAS: 9036-19-5)

Structural Differences : A branched octyl group and polyethoxy chain (C₃₄H₆₂O₅).

Properties :

Data Table: Key Properties of 1-Phenoxyethanol and Comparators

Research Findings and Gaps

- This compound: Limited studies exist on its applications or toxicity. Its isomer, 2-phenoxyethanol, dominates industrial use due to well-documented efficacy and safety .

- Structural Modifications : Adding ester groups (e.g., propionate) or halogens (e.g., chlorine) alters solubility and antimicrobial activity but may introduce regulatory challenges .

准备方法

Alkaline Catalysis via Ethylene Oxide

Reaction Mechanism and Conditions

The traditional method involves reacting phenol with ethylene oxide in an alkaline medium, typically using sodium hydroxide or lithium phenolate as catalysts . The exothermic reaction proceeds via nucleophilic attack of the phenoxide ion on ethylene oxide, forming 1-phenoxyethanol:

C6H5O−+C2H4O→C6H5OCH2CH2OH

Temperatures are maintained at 100–110°C to prevent side reactions, with yields exceeding 98% under optimal conditions .

Operational Challenges

-

By-product Formation : Dimerization of ethylene oxide generates 2-(2-phenoxyethoxy)ethanol, requiring post-synthesis purification .

-

Catalyst Neutralization : Residual alkali metals necessitate neutralization with phosphoric or acetic acid, complicating large-scale production .

Halogenated Ethanol Alkylation

Sodium Phenolate Trihydrate Method

A catalyst-free approach combines sodium phenolate trihydrate (NaOPh·3H₂O) with 2-haloethanol (e.g., 2-chloroethanol) in aqueous medium . The reaction occurs at 65–75°C for 6–7 hours, achieving 80–85% yield:

NaOPh+ClCH2CH2OH→C6H5OCH2CH2OH+NaCl

Purification Protocol

-

Solvent Extraction : Methylene chloride isolates phenoxyethanol from aqueous phases .

-

Alkaline Wash : Sodium hydroxide (5–10%) removes unreacted phenol .

-

Fractional Distillation : Conducted at 95–120°C under reduced pressure to eliminate 2-(2-phenoxyethoxy)ethanol .

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 65–75°C | |

| Yield | 82% | |

| Phenol Impurity | ≤0.10% w/w | |

| Distillation Pressure | 50–100 mmHg |

Green Chemistry: Ethylene Carbonate Route

Sustainable Synthesis

Ethylene carbonate reacts with phenol under alkaline catalysis (e.g., Na₂CO₃ or Na-Mordenite zeolite) at 150–180°C . This solvent-free method minimizes waste but faces challenges in catalyst recovery:

C6H5OH+C3H4O3→C6H5OCH2CH2OH+CO2

Performance Metrics

Advanced Process: Heterogeneous Catalysis

Zeolite-Mediated Reactions

Na-Mordenite, a microporous aluminosilicate, catalyzes phenol-ethylene oxide reactions at 90–110°C with 89% selectivity toward phenoxyethanol . The catalyst’s recyclability (≥5 cycles) reduces operational costs.

Comparative Analysis

| Method | Yield | Purity | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|

| Ethylene Oxide | 98% | 99% | Low | High (waste alkali) |

| Halogenated Ethanol | 82% | 99.9% | N/A | Moderate (solvents) |

| Ethylene Carbonate | 75% | 98% | Moderate | Low |

| Na-Mordenite | 89% | 99.5% | High | Low |

Industrial Scalability and Regulatory Compliance

Cosmetic vs. Pharmaceutical Grades

-

Cosmetic : Requires ≤1% phenol and ≤0.1% 2-(2-phenoxyethoxy)ethanol (EU Regulation 1223/2009) .

-

Pharmaceutical : Meets European Pharmacopoeia standards (≤0.10% phenol, ≤0.01% unspecified impurities) .

Case Study: Pilot-Scale Production

A batch process using 2-chloroethanol and NaOPh·3H₂O yielded 22.0 kg of phenoxyethanol (82% efficiency) with 0.08% phenol after distillation . NMR and MS spectra confirmed structural integrity .

属性

CAS 编号 |

56101-99-6 |

|---|---|

分子式 |

C8H10O2 |

分子量 |

138.16 g/mol |

IUPAC 名称 |

1-phenoxyethanol |

InChI |

InChI=1S/C8H10O2/c1-7(9)10-8-5-3-2-4-6-8/h2-7,9H,1H3 |

InChI 键 |

XEFAJZOBODPHBG-UHFFFAOYSA-N |

规范 SMILES |

CC(O)OC1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。